molecular formula C18H26N2O2 B178833 (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 144282-37-1

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Cat. No.: B178833
CAS No.: 144282-37-1
M. Wt: 302.4 g/mol
InChI Key: UCBLMUMETZZNIZ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a chiral spirocyclic compound that serves as a sophisticated synthetic intermediate in advanced pharmaceutical research and development. Its complex architecture, featuring a spiro[2.4]heptane core fused to a nitrogen-containing heterocycle, makes it a valuable scaffold for constructing conformationally constrained molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a critical feature, allowing for selective deprotection under mild acidic conditions to unveil the reactive amine functionality for further synthetic elaboration in multi-step sequences . The (S)-enantiomeric purity of this building block is essential for investigating stereospecific interactions in biological systems, which is a cornerstone of modern drug design, particularly for targets where chirality influences binding affinity and efficacy. Recent patent literature highlights the application of closely related spirocyclic and heterocyclic frameworks in the discovery of novel antiviral compounds . Researchers leverage this high-value intermediate to explore new chemical space and develop innovative therapeutic agents, with its structure being particularly relevant for targeting various biological machineries. This compound is intended for use in laboratory research settings only.

Properties

IUPAC Name

tert-butyl N-[(7S)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLMUMETZZNIZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443860
Record name (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144282-37-1
Record name Carbamic acid, N-[(7S)-5-(phenylmethyl)-5-azaspiro[2.4]hept-7-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144282-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : RuCl(S)-BINAP achieves enantiomeric excess (ee) values exceeding 95%.

  • Solvent System : Isopropanol or toluene at 50–80°C under 50–100 bar H₂ pressure.

  • Substrate-to-Catalyst Ratio : 100:1, yielding 85–92% conversion.

Post-hydrogenation, the resulting (S)-alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in ethanol affords the final carbamate.

Spirocyclic Ring Construction via Dihalocarbene Insertion

Formation of the 5-azaspiro[2.4]heptane core is achieved through cyclopropanation of a pyrrolidine derivative. A patented method employs sodium trichloroacetate as a dihalocarbene source under phase-transfer conditions:

Key Steps

  • Substrate Preparation : 5-Benzylpyrrolidin-2-one is treated with bromine in dichloromethane.

  • Cyclopropanation : Sodium trichloroacetate decomposes at 120°C, generating dichlorocarbene, which inserts into the pyrrolidine ring.

  • Workup : The crude product is purified via silica gel chromatography (0–15% ethyl acetate/hexanes), yielding 88% of the spirocyclic intermediate.

This method avoids stoichiometric metal reagents, enhancing scalability.

Reductive Amination and Carbamate Protection

An alternative route involves reductive amination of a spirocyclic ketone with benzylamine:

Procedure

  • Imine Formation : 5-Azaspiro[2.4]heptan-7-one reacts with benzylamine in methanol.

  • Reduction : Sodium borohydride (NaBH₄) in THF reduces the imine to the amine.

  • Boc Protection : Boc₂O and triethylamine in ethanol yield the carbamate with 98.2% efficiency.

StepReagentsConditionsYield
ImineBenzylamine, MeOHRT, 12 h95%
ReductionNaBH₄, THF0°C → RT, 2 h89%
ProtectionBoc₂O, Et₃N, EtOHRT, 12 h98.2%

Resolution of Racemic Mixtures

Early methods suffered from racemic product formation, necessitating chiral resolution:

Enzymatic Resolution

  • Substrate : Racemic tert-butyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate.

  • Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0).

  • Yield : 45% of (S)-enantiomer with >99% ee after recrystallization.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationee (%)Scale-Up Feasibility
Noyori HydrogenationHigh stereoselectivityRequires high-pressure H₂95–98Industrial
Dihalocarbene InsertionMetal-freeHarsh conditions (120°C)N/APilot-scale
Reductive AminationMild conditionsModerate ee without catalysis53–75Laboratory

Industrial-Scale Process Considerations

The patent US10358417B2 outlines an optimized protocol for kilogram-scale production:

  • Hydrogenation : 10 kg ketone, Ru-BINAP (0.1 mol%), 80 bar H₂, 70°C → 92% yield.

  • Mitsunobu Reaction : DEAD/PPh₃ in THF, 0°C → 88% yield.

  • Boc Protection : Boc₂O in ethanol, 25°C → 98% yield.

This process reduces catalyst loading by 40% compared to earlier methods .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Benzyl halides, alkyl halides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is studied for its potential as a pharmacologically active agent. Its unique structure allows for targeted interactions with specific receptors, making it a candidate for drug development aimed at treating neurological disorders.

Neuroprotection Studies

Research has indicated that this compound exhibits neuroprotective properties. For example, a study evaluated its effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results demonstrated significant improvements in cell viability and reductions in apoptosis markers when treated with this compound.

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
tBHP30High
Compound75Moderate

This suggests that (S)-tert-butyl derivatives may activate survival pathways, enhancing cell resilience against oxidative damage.

Mechanistic Insights

Further investigations have revealed that this compound activates key signaling pathways such as ERK/MAPK and PI3K/Akt. These pathways are crucial for cell survival and proliferation under stress conditions, indicating the compound's potential in therapeutic applications targeting neurodegenerative diseases.

Chemical Biology

The compound serves as a valuable tool in chemical biology to study biochemical pathways and interactions with biological macromolecules like proteins and nucleic acids. Its ability to modulate receptor activity can provide insights into the mechanisms underlying various physiological processes.

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of other complex organic molecules and serves as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 144282-37-1
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.41 g/mol
  • Structure : Features a spiro[2.4]heptane core, a benzyl group at the 5-position, and a tert-butyl carbamate moiety at the 7-position with (S)-stereochemistry .

Physicochemical Properties :

  • Storage : Sealed, dry conditions at 2–8°C .
  • Safety : Hazard statement H302 (harmful if swallowed); precautionary measures include wearing protective gloves (P280) .

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound is compared to analogs with variations in substituents, stereochemistry, and core rings.

Compound Name CAS No. Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (Target) 144282-37-1 Spiro[2.4]heptane 5-Benzyl, 7-carbamate (S-config.) C₁₈H₂₆N₂O₂ 302.41 Reference compound with benzyl and spiro framework.
(S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate 216854-24-9 Piperidine 1-Benzyl, 3-carbamate (S-config.) C₁₇H₂₆N₂O₂ 290.40 Non-spiro piperidine ring; lower steric hindrance .
(R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate 131878-23-4 Pyrrolidine 1-Benzyl, 3-carbamate (R-config.) C₁₆H₂₄N₂O₂ 276.38 Smaller pyrrolidine ring; R-configuration may reduce biological activity .
(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate 127199-44-4 Spiro[2.4]heptane No benzyl, 7-carbamate (R-config.) C₁₁H₂₀N₂O₂ 212.29 Lacks benzyl group; R-configuration alters enantioselectivity .
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate 351369-07-8 Spiro[2.4]heptane Methyl linker to carbamate C₁₂H₂₂N₂O₂ 226.31 Methyl spacer increases flexibility; reduced hydrophobicity .

Biological Activity

(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate is a spiro compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 144282-37-1

The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both benzyl and tert-butyl carbamate groups enhances its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system. Preliminary research indicates that it may modulate receptor activity, influencing pathways associated with neurological disorders.

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies on related spiro compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis induced by agents like tert-butyl hydroperoxide (tBHP) .

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. The ability to scavenge free radicals and reduce oxidative stress is crucial for therapeutic applications in neurodegenerative diseases. Research has demonstrated that certain spiro compounds can effectively mitigate oxidative damage in cell lines, suggesting a similar potential for (S)-tert-butyl derivatives .

Study 1: Neuroprotection in SH-SY5Y Cells

A study evaluated the protective effects of (S)-tert-butyl derivatives against tBHP-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. The results indicated that treatment with these compounds significantly improved cell viability and reduced markers of apoptosis, such as caspase activation and mitochondrial membrane potential disruption .

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
tBHP30High
Compound X75Moderate

Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that these compounds activate the ERK/MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation under oxidative stress conditions .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amineLacks carbamate groupLimited neuroprotective effects
tert-Butyl 5-azaspiro[2.4]heptan-7-yloxycarbonylDifferent substituent patternModerate antioxidant activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate, and how is enantiomeric purity ensured?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving spirocyclic amine intermediates. Key steps include:

  • Spirocycle formation : Cyclopropane ring construction using carbamate-protected amines under controlled conditions .
  • Enantioselective synthesis : Chiral resolution or asymmetric catalysis to isolate the (S)-enantiomer. Purity ≥95% is typically achieved via recrystallization or preparative HPLC .
  • Protection/deprotection : Use of tert-butyl carbamate (Boc) groups to stabilize reactive intermediates, as seen in analogous syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR to verify spirocyclic geometry and benzyl/Boc group positioning .
  • HPLC-MS : Reverse-phase chromatography coupled with mass spectrometry to assess purity (>95%) and detect trace impurities .
  • X-ray crystallography : For absolute configuration confirmation, using programs like SHELXL for refinement .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer :

  • Thermal stability : Decomposition observed above 150°C; recommend storage at 2–8°C in inert atmospheres .
  • Hydrolytic sensitivity : Boc groups are labile under acidic conditions (e.g., TFA); stability tests in polar solvents (e.g., DMSO, MeOH) show no degradation at room temperature for 24 hours .

Advanced Research Questions

Q. What computational strategies are used to model the spirocyclic core’s conformational flexibility and predict reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry and calculate strain energy in the azaspiro[2.4]heptane system .
  • Molecular Dynamics (MD) : Simulate solvent effects on ring puckering and hydrogen-bonding interactions with the carbamate group .
  • Docking studies : Predict binding modes in biological targets (e.g., enzymes), leveraging crystallographic data from SHELX-refined structures .

Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric byproducts during synthesis?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Differentiate diastereomers via cross-peak patterns in sp3-hybridized regions .
  • Chiral derivatization : Use Mosher’s acid or similar reagents to assign absolute configuration .
  • Crystallographic validation : Single-crystal X-ray analysis to unambiguously resolve structural ambiguities .

Q. What strategies optimize the scalability of enantioselective synthesis while minimizing racemization?

  • Methodological Answer :

  • Flow chemistry : Continuous processing to control reaction kinetics and reduce intermediate degradation .
  • Enzyme-mediated resolution : Lipase-catalyzed kinetic resolution for large-scale enantiomer separation .
  • In situ monitoring : Real-time HPLC or FTIR to detect racemization during Boc deprotection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.